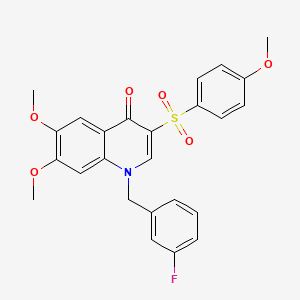

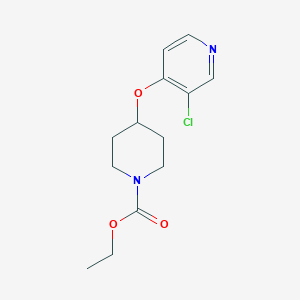

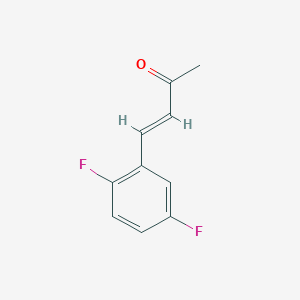

Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves esterification and bromination as key steps, as seen in the synthesis of Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate . Another related compound, Ethyl 4-piperidingcarboxylate, was synthesized from isonicotinic acid by esterification and hydrogenation . These methods suggest that the synthesis of Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate could potentially involve similar steps, starting from a suitable pyridine derivative and piperidine, followed by esterification.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . This technique allows for the precise determination of molecular geometries and the identification of intermolecular interactions, such as hydrogen bonds. For Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate, a similar analysis would likely reveal the orientation of the pyridine and piperidine rings and the position of the ester group.

Chemical Reactions Analysis

The related compounds have been shown to undergo various chemical reactions. For instance, Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate reacted with different hydrazines to form a variety of derivatives . Similarly, Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to give mixtures of regioisomeric pyrazoles . These reactions indicate that the Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate could also be reactive towards nucleophiles like hydrazines, potentially leading to the formation of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate can be inferred from related compounds. For example, the crystal structure of Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provided information on the crystal packing and density . The solubility of related compounds, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, in different solvents can also give an indication of the solubility properties of Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate . Additionally, the antibacterial activity of some synthesized compounds suggests potential biological activities that could be explored for Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate .

Scientific Research Applications

Chemical Synthesis and Functionalization

Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate serves as a versatile intermediate in organic synthesis. It has been employed in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation, showcasing its utility in creating complex nitrogen-containing heterocycles with potential pharmacological activities (Zhu, Lan, & Kwon, 2003). This chemical entity is also a key component in the unexpected transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, leading to a variety of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, which were further explored for their weak antibacterial activity (Anusevičius et al., 2014).

Anticancer Agent Development

In the realm of anticancer research, derivatives of ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate have been synthesized and evaluated for their potential as anticancer agents. Specifically, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and assessed, with some showing promising anticancer activities in vitro (Rehman et al., 2018). These findings underscore the importance of this compound as a precursor in the synthesis of novel therapeutic agents.

Tuberculosis Treatment

Additionally, ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate derivatives have been explored as Mycobacterium tuberculosis GyrB inhibitors. A series of such derivatives was designed and synthesized, demonstrating significant in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, suggesting their potential as novel antituberculosis agents (Jeankumar et al., 2013).

properties

IUPAC Name |

ethyl 4-(3-chloropyridin-4-yl)oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3/c1-2-18-13(17)16-7-4-10(5-8-16)19-12-3-6-15-9-11(12)14/h3,6,9-10H,2,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLUJOOCOGAFGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2553733.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2553735.png)

![2-[(2-Chlorophenyl)methylamino]butan-1-ol](/img/structure/B2553736.png)

![2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione](/img/structure/B2553738.png)

![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/no-structure.png)